molecular formula C16H24N2O3S B5204041 1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B5204041
M. Wt: 324.4 g/mol
InChI Key: NKOWYXIILGUBAN-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and carboxamide groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Step 3: Addition of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine
  • Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate

Uniqueness

1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Properties

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)14-5-4-12(3)15(10-14)22(20,21)18-8-6-13(7-9-18)16(17)19/h4-5,10-11,13H,6-9H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOWYXIILGUBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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